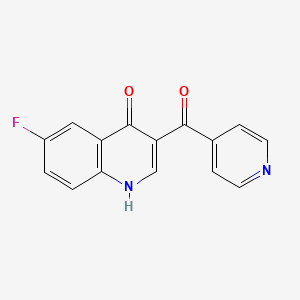

6-fluoro-3-isonicotinoylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-fluoro-3-isonicotinoylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Fluorinated Heterocycles Synthesis : Fluorinated heterocycles are critical in pharmaceutical and agrochemical industries. A study demonstrated the synthesis of fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This process involves detailed mechanistic pathways including N-H deprotonation, C-H activation, and olefin insertion (Wu et al., 2017).

Fluorophores for Oligodeoxyribonucleotides : Novel fluorophores have been synthesized for labeling nucleosides, which were converted into phosphoramidites for labeling oligodeoxyribonucleotides. These fluorophores, after attachment to oligodeoxyribonucleotides, exhibited good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).

Medicinal Chemistry and Drug Discovery

Antitubercular Potency : A library of substituted 4-hydroxyquinolin-2(1H)-ones demonstrated significant antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting the potential of fluorinated quinolones in tuberculosis treatment. One compound, in particular, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, showed promising activity with minimal toxicity, indicating its potential as an antitubercular agent (de Macedo et al., 2017).

Neurofibrillary Tangles Imaging : Fluorine-18-labelled compounds, specifically [18F]MK-6240, have shown potential in PET imaging for detecting human neurofibrillary tangles, which are indicative of Alzheimer's disease. This novel radiopharmaceutical demonstrates the utility of fluorinated compounds in the development of diagnostic tools for neurodegenerative diseases (Collier et al., 2017).

Materials Science and Engineering

- Fluorescent Probes for Biological Applications : The development of fluorescent probes, like the novel two-photon fluorescent probe NC-DTT, showcases the application of fluorinated compounds in biological imaging and detection. This probe, specifically designed for DTT detection, exhibits fast response and high selectivity, underlining the role of fluorinated molecules in enhancing analytical and diagnostic techniques (Sun et al., 2018).

Safety And Hazards

properties

IUPAC Name |

6-fluoro-3-(pyridine-4-carbonyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)15(20)12(8-18-13)14(19)9-3-5-17-6-4-9/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADRYYMFUNHURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-isonicotinoylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)

![2-[(3-Bromophenyl)hydrazinylidene]propanedinitrile](/img/structure/B2774314.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)

![N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2774319.png)

![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2774324.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2774329.png)

![Oxan-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2774332.png)